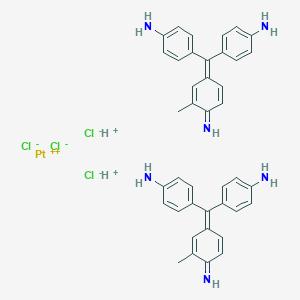
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride, also known as A-84543, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the pyridinecarboxamide family and has shown promise in several areas of research. In
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and have been implicated in several physiological processes, including pain management and inflammation. By acting as a selective agonist of CB2 receptors, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be able to modulate these physiological processes and reduce pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to have several biochemical and physiological effects. In animal models, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce pain sensitivity and inflammation. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are believed to be mediated through the activation of CB2 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its selectivity for CB2 receptors. This selectivity allows researchers to study the effects of CB2 receptor activation without interfering with other physiological processes. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to be effective in reducing pain sensitivity and inflammation in animal models, making it a useful tool for studying these processes.
One limitation of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its limited availability. N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not widely available and can be difficult to synthesize. Additionally, the effects of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be species-specific, meaning that results obtained in animal models may not translate to humans.
Direcciones Futuras
There are several future directions for research on N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. One area of research is the development of more efficient synthesis methods for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. This would make the compound more widely available and facilitate further research.
Another area of research is the exploration of the potential therapeutic uses of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise in the treatment of pain and addiction in animal models, further research is needed to determine its efficacy in humans.
Finally, research is needed to further elucidate the mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While it is believed to act as a selective agonist of CB2 receptors, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective therapies for pain and inflammation.
Métodos De Síntesis
The synthesis method for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride involves several steps, including the reaction of 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the desired product, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide. This product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in several scientific research applications. One area of research where N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise is in the field of pain management. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has analgesic properties and can reduce pain sensitivity in animal models. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in the treatment of addiction. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride can reduce drug-seeking behavior in animal models of addiction.
Propiedades
Número CAS |
136831-51-1 |
|---|---|
Nombre del producto |
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride |
Fórmula molecular |
C8H11ClIN3O |
Peso molecular |
327.55 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-5-iodopyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H10IN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Clave InChI |
SKKPLCGKYCICPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
SMILES canónico |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
Sinónimos |
N-(2-aminoethyl)-5-iodo-2-pyridinecarboxamide Ro 43-0463 Ro-43-0463 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

